molecular formula C18H23N3O2S B2984079 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396782-90-3

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2984079
CAS No.: 1396782-90-3
M. Wt: 345.46
InChI Key: DUTDHTQMBAGFAZ-UHFFFAOYSA-N
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Description

This compound features a central isoxazole-3-carboxamide scaffold substituted with a cyclopropyl group at position 5. The carboxamide nitrogen is linked to a piperidin-4-ylmethyl moiety, where the piperidine ring is further substituted at the 1-position with a thiophen-3-ylmethyl group. While specific physicochemical data (e.g., solubility, melting point) are unavailable, the molecular architecture suggests moderate lipophilicity due to the aromatic thiophene and cyclopropyl groups.

Properties

IUPAC Name

5-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(16-9-17(23-20-16)15-1-2-15)19-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h5,8-9,12-13,15H,1-4,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDHTQMBAGFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often starting from a suitable piperidine derivative.

    Attachment of the Thiophene Group: The thiophene ring can be attached through a Friedel-Crafts acylation reaction.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced using cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Reduced or hydrogenated isoxazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions of isoxazole-containing molecules with biological targets. It can be used in assays to investigate its binding affinity and specificity towards various enzymes or receptors.

Medicine

In medicinal chemistry, 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may be explored for its potential therapeutic effects. Its structural features suggest it could interact with central nervous system receptors, making it a candidate for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

The compound’s closest analogues differ primarily in the substituent attached to the piperidine’s 1-position. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (Substituent on Piperidine) Molecular Formula Molecular Weight Notable Features
Target Compound : 1-(thiophen-3-ylmethyl) Likely C19H24N3O2S* ~374.5* Thiophene ring enhances π-π stacking potential; sulfur may improve metabolic stability vs. benzene.
: 1-(2-(methylthio)benzyl) C21H27N3O2S 385.5 Benzyl group with methylthio substituent increases steric bulk and lipophilicity.
: 1-(2-phenoxyacetyl) C19H28F3N3O3S 383.4 Phenoxyacetyl group introduces oxygen, reducing lipophilicity compared to sulfur-containing analogues.

*Estimated based on structural similarity to .

Functional Implications

  • Thiophene vs. Benzene: The thiophen-3-ylmethyl group in the target compound replaces the 2-(methylthio)benzyl group in .
  • Sulfur Positioning : The methylthio group in is an electron-donating substituent, which could increase susceptibility to oxidative metabolism compared to the thiophene’s integrated sulfur .
  • Polarity Differences: The phenoxyacetyl group in introduces an ether oxygen, likely increasing polarity and reducing membrane permeability relative to sulfur-containing analogues .

Hypothetical Pharmacokinetic Profiles

  • Lipophilicity: ’s benzyl derivative (higher molecular weight, aromatic bulk) is predicted to have the highest logP, followed by the target compound (thiophene) and (phenoxyacetyl).

Biological Activity

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, with CAS Number 1396782-90-3, is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of 345.5 g/mol. The compound features a cyclopropyl group, a thiophenylmethyl piperidine moiety, and an isoxazole carboxamide structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight345.5 g/mol
CAS Number1396782-90-3

Pharmacological Potential

Research indicates that compounds with isoxazole and piperidine functionalities exhibit a range of biological activities including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in various studies:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Its structural components could interact with key signaling pathways involved in tumor progression.
  • Anti-inflammatory Effects : The thiophene and piperidine groups are known to modulate inflammatory responses. Studies have indicated that derivatives with similar structures can reduce pro-inflammatory cytokine levels, suggesting that this compound may have similar effects.
  • Antimicrobial Properties : Isoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The presence of the thiophene ring may enhance this activity by increasing membrane permeability or disrupting metabolic processes in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Cyclopropyl Group : This moiety may enhance lipophilicity, improving cell membrane penetration.
  • Thiophenylmethyl Piperidine : This segment could be responsible for receptor binding affinity, particularly in central nervous system targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antitumor Activity : A study evaluated the effects of isoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Evaluation : Research on related piperidine derivatives demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases .
  • Antimicrobial Testing : Isoxazole derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Q & A

Q. How should conflicting bioactivity data between enzymatic and cell-based assays be interpreted?

  • Answer : Check membrane permeability (e.g., PAMPA assay) and efflux ratios (MDCK-MDR1). Use thermal shift assays (TSA) to confirm target binding in cell lysates .

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